molecular formula C9H11N3OS B8429143 5-Cyclohexyl-1,3,4-thiadiazol-2-yl isocyanate

5-Cyclohexyl-1,3,4-thiadiazol-2-yl isocyanate

Cat. No. B8429143
M. Wt: 209.27 g/mol
InChI Key: IMTQYYYFKDVUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclohexyl-1,3,4-thiadiazol-2-yl isocyanate is a useful research compound. Its molecular formula is C9H11N3OS and its molecular weight is 209.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Cyclohexyl-1,3,4-thiadiazol-2-yl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyclohexyl-1,3,4-thiadiazol-2-yl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Cyclohexyl-1,3,4-thiadiazol-2-yl isocyanate

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

IUPAC Name

2-cyclohexyl-5-isocyanato-1,3,4-thiadiazole

InChI

InChI=1S/C9H11N3OS/c13-6-10-9-12-11-8(14-9)7-4-2-1-3-5-7/h7H,1-5H2

InChI Key

IMTQYYYFKDVUMS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)N=C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A saturated solution of phosgene in ethyl acetate (500 ml) is charged into a glass reaction vessel equipped with a mechanical stirrer. 5-Cyclohexyl-2-amino-1,3,4-thiadiazole (6 grams) is added to the reaction vessel, and the resulting mixture is stirred and heated at reflux for a period of about 4 hours, resulting in the formation of a precipitate. The reaction mixture is then purged with nitrogen gas to remove unreacted phosgene. The purged mixture is then filtered to recover the precipitate. The precipitate is then recrystallized from a dimethyl formamide-water mixture to yield the desired product 5-cyclohexyl-1,3,4-thiadiazol-2-yl isocyanate dimer having a melting point of 237° to 239° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A saturated solution of phsogene in ethyl acetate (100 ml) is charged into a glass reaction vessel equipped with a mechanical stirrer. A slurry of 5-cyclohexyl-2-amino-1,3,4-thiadiazole (50 grams) in ethyl acetate (300 ml) is added to the reaction vessel and the resulting mixture is stirred for a period of about 16 hours, resulting in the formation of a precipitate. The reaction mixture is then purged with nitrogen gas to remove unreacted phosgene. The purged mixture is then filtered to recover the precipitate. The precipitate is then recrystallized to yield the desired product 5-cyclohexyl-1,3,4-thiadiazol-2-yl isocyanate dimer.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

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